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Compound of Interest

Compound Name:
Carbamic acid, butyl-, 2-propynyl

ester

Cat. No.: B146780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of propargyl butylcarbamate using Nuclear

Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The document details the

spectral characteristics of the compound, outlines the experimental protocols for data

acquisition, and presents a logical workflow for its structural elucidation.

Spectroscopic and Spectrometric Data
The structural integrity of propargyl butylcarbamate has been confirmed through ¹H NMR, ¹³C

NMR, and mass spectrometry. The quantitative data obtained from these analyses are

summarized in the tables below for clear reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Data
The ¹H NMR spectrum of propargyl butylcarbamate was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

4.75 s 2H -O-CH₂-C≡CH

3.2 m 2H -NH-CH₂-CH₂-

2.5 s 1H -C≡CH

1.4 m 4H -CH₂-CH₂-CH₂-CH₃

1.0 t 3H -CH₂-CH₃

Table 1: ¹H NMR Spectral Data of Propargyl Butylcarbamate.[1]

¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
The following ¹³C NMR chemical shifts have been predicted using computational methods and

are provided as an estimation for the carbon skeleton of propargyl butylcarbamate. The values

are reported in ppm.

Chemical Shift (δ) (ppm) Assignment

155.8 C=O (Carbamate)

79.9 -O-CH₂-C≡CH

75.1 -O-CH₂-C≡CH

52.5 -O-CH₂-C≡CH

41.0 -NH-CH₂-CH₂-

31.8 -CH₂-CH₂-CH₂-CH₃

19.8 -CH₂-CH₂-CH₂-CH₃

13.7 -CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectral Data of Propargyl Butylcarbamate.

Mass Spectrometry Data
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The mass spectrum of propargyl butylcarbamate was obtained using Gas Chromatography-

Mass Spectrometry (GC-MS). The mass-to-charge ratios (m/z) of the molecular ion and major

fragments are listed below.

m/z Relative Intensity Assignment

155 - [M]⁺ (Molecular Ion)

112 100% [M - C₃H₃O]⁺

74 - [C₄H₁₀N]⁺

57 - [C₄H₉]⁺

56 - [C₄H₈]⁺

Table 3: Mass Spectrometry Fragmentation Data of Propargyl Butylcarbamate.[1]

Experimental Protocols
The following sections describe the generalized methodologies for acquiring the NMR and

mass spectrometry data for propargyl butylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of propargyl butylcarbamate (5-10 mg) is prepared by

dissolving the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A

small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the

chemical shifts to 0 ppm. The solution is then filtered into a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically

acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

gas chromatograph (GC) to ensure separation from any impurities. Electron Ionization (EI) is a
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common method for the analysis of small organic molecules like propargyl butylcarbamate. In

this process, the sample molecules in the gas phase are bombarded with a high-energy

electron beam, leading to the formation of a molecular ion and subsequent fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records

the abundance of each ion, generating a mass spectrum that provides information about the

molecular weight and the structure of the fragments.

Visualizations
The following diagrams illustrate the experimental workflow for the spectroscopic analysis and

the proposed fragmentation pathway of propargyl butylcarbamate in mass spectrometry.
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Caption: Experimental workflow for NMR and MS analysis.
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Caption: Mass spectrometry fragmentation of propargyl butylcarbamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of Propargyl
Butylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146780#nmr-and-mass-spectrometry-of-propargyl-
butylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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